N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(15-3-1-2-5-18-15)19-9-12-7-14(10-17-8-12)13-4-6-21-11-13/h1-8,10-11H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJCZMMUZFZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form an intermediate.
Amidation: The intermediate is then subjected to an amidation reaction with picolinamide under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene and pyridine derivatives.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several picolinamide derivatives and heterocyclic amides. Key comparisons include:
A. N-(Thiophen-3-yl)picolinamide (Compound 28)
- Structure : Direct attachment of picolinamide to thiophen-3-yl, lacking the pyridinylmethyl spacer.
- Molecular Formula : C₁₀H₈N₂OS.
- This may reduce steric hindrance and alter solubility compared to the target compound .
B. 4-Chloro-N-phenylpicolinamide
- Structure : Picolinamide substituted with chloro and phenyl groups.
- Molecular Formula : C₁₂H₉ClN₂O.
- Key Differences : Chlorine and phenyl substituents introduce distinct electronic effects (electron-withdrawing vs. electron-donating) compared to the thiophene and pyridine groups in the target compound .
C. 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
- Structure: Thiazole core with dichlorophenyl, morpholinomethyl, and pyridin-3-yl groups.
- Molecular Formula : C₂₂H₁₉Cl₂N₅O₂S.
- Physical Data : White solid, melting point 168–170°C.
5-(4-Methoxybenzoyl)picolinamide
Physicochemical and Spectral Data Comparison
Table 1 summarizes available data for structurally related compounds.
Implications of Structural Variations
Chlorine substituents (e.g., 4-Chloro-N-phenylpicolinamide ) introduce electron-withdrawing effects, altering reactivity and binding affinity.
Steric and Solubility Factors :
- The pyridinylmethyl spacer in the target compound increases molecular flexibility and bulk compared to simpler analogs like N-(thiophen-3-yl)picolinamide .
- Morpholine and piperazine groups in thiazole derivatives improve aqueous solubility, a feature absent in the target compound.
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis, similar to TiCl₄-catalyzed hydrolysis and reduction steps used for picolinamide derivatives .
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring fused with a pyridine ring and linked to a picolinamide moiety. Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to bind with high affinity to various receptors and enzymes. This binding can modulate cellular processes and biochemical pathways, influencing:
- Enzyme Inhibition: The compound has been investigated as a potential enzyme inhibitor, particularly targeting oxidative stress-related enzymes such as superoxide dismutase and catalase.
- Receptor Modulation: It interacts with multiple receptors, which can lead to alterations in cell signaling pathways, including those related to cell survival and proliferation (e.g., PI3K/Akt pathway).
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation through modulation of pro-inflammatory cytokines.
- Antimicrobial Activity: Studies suggest it possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential: Preliminary findings indicate that it may inhibit cancer cell proliferation, although detailed studies are required to establish its efficacy in this area .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cells |
Case Study: Enzyme Inhibition
In a study evaluating the enzyme inhibition properties of this compound, researchers found that it significantly inhibited the activity of superoxide dismutase. This inhibition was linked to a reduction in reactive oxygen species (ROS) within cellular environments, suggesting potential applications in oxidative stress-related diseases.
Case Study: Anticancer Activity
Another investigation focused on the anticancer potential of this compound demonstrated its ability to induce apoptosis in specific cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inhibiting tumor growth, warranting further preclinical evaluation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling a thiophene-substituted pyridine intermediate with picolinamide via reductive amination or nucleophilic substitution. Key steps include protecting group strategies (e.g., Boc protection for amines) and catalytic cross-coupling (e.g., Suzuki-Miyaura for thiophene-pyridine linkage). Reaction optimization requires controlled temperatures (60–100°C), anhydrous solvents (e.g., THF or DMF), and palladium catalysts (e.g., Pd(PPh₃)₄) to achieve yields >70% . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.
Q. How should researchers characterize the structural integrity of this compound?
- Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene-pyridine core and methylene bridge.
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺).
- FT-IR : Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations.
- X-ray crystallography (if crystals are obtainable): Resolve 3D conformation using SHELXL for refinement .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Answer : Screen against target enzymes/receptors (e.g., kinases, GPCRs) using:
- Fluorescence polarization assays for binding affinity.
- Cell viability assays (MTT or CellTiter-Glo) for cytotoxicity.
- ADME profiling : Aqueous solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed binding modes?
- Answer : Co-crystallize the compound with its target protein (e.g., a kinase) and refine the structure using SHELX programs. SHELXL handles high-resolution data to map electron density, clarifying hydrogen-bonding interactions (e.g., amide-pi stacking with catalytic lysine) and resolving ambiguous NOE signals from NMR. Anomalous dispersion (e.g., S atoms in thiophene) aids phase determination .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
- Answer : Perform molecular docking (AutoDock Vina, Glide) to prioritize substituents at the thiophene or pyridine moieties. Combine with QM/MM simulations to assess electronic effects (e.g., electron-withdrawing groups on thiophene altering π-π interactions). Validate predictions via synthesis and IC₅₀ comparisons .
Q. How to address contradictory bioassay results across cell lines?
- Answer : Conduct mechanistic deconvolution :
- Target engagement assays (e.g., CETSA) confirm on-target binding.
- Pathway analysis (RNA-seq or phosphoproteomics) identifies off-target effects.
- Species-specific assays (e.g., human vs. murine models) clarify metabolic differences. Adjust experimental design to include isogenic cell lines or CRISPR-edited variants .
Methodological Notes
-
Synthesis Optimization Table :
Parameter Optimal Range Impact on Yield Temperature 80–90°C Maximizes coupling efficiency Catalyst Loading 5 mol% Pd(PPh₃)₄ Balances cost and reactivity Solvent Anhydrous DMF Enhances solubility of intermediates -
Spectroscopic Reference Data :
Technique Key Signals ¹H NMR δ 8.5–8.7 (pyridine H), δ 7.2–7.4 (thiophene H) HRMS [M+H]⁺ Calc.: 354.12; Found: 354.11 -
Crystallography Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
